BenchChemオンラインストアへようこそ!

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

palladium cross-coupling halogen effect oxidative addition

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate (CAS 1279869-55-4) is a functionalized thieno[3,2-c]pyrazole building block that combines a Boc-protected pyrazole nitrogen, a C3 iodo substituent, and a C6 methyl group on the thiophene ring. The thieno[3,2-c]pyrazole scaffold has been validated as a core template for Aurora kinase inhibitors, with lead compounds demonstrating low‑nanomolar antiproliferative activity and in vivo efficacy in HL‑60 xenograft models.

Molecular Formula C11H13IN2O2S
Molecular Weight 364.20 g/mol
Cat. No. B13142452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate
Molecular FormulaC11H13IN2O2S
Molecular Weight364.20 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N(N=C2I)C(=O)OC(C)(C)C
InChIInChI=1S/C11H13IN2O2S/c1-6-5-17-8-7(6)14(13-9(8)12)10(15)16-11(2,3)4/h5H,1-4H3
InChIKeyYLZZXYSWEONIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate — Key Intermediate for Aurora Kinase and Cross-Coupling Programs


Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate (CAS 1279869-55-4) is a functionalized thieno[3,2-c]pyrazole building block that combines a Boc-protected pyrazole nitrogen, a C3 iodo substituent, and a C6 methyl group on the thiophene ring. The thieno[3,2-c]pyrazole scaffold has been validated as a core template for Aurora kinase inhibitors, with lead compounds demonstrating low‑nanomolar antiproliferative activity and in vivo efficacy in HL‑60 xenograft models [1]. The C3 iodine atom provides a versatile handle for palladium‑catalyzed cross‑coupling reactions, while the C6 methyl substituent occupies a steric and electronic position that has been exploited in structure–activity relationship (SAR) campaigns to modulate kinase selectivity and pharmacokinetic properties [2].

Why Generic Thienopyrazole Building Blocks Cannot Replace Tert-Butyl 3-Iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate


Although several thieno[3,2-c]pyrazole derivatives are commercially available, substituting the title compound with a generic analog introduces three critical risks that directly impact synthetic efficiency and biological outcomes. First, the halogen identity governs cross‑coupling reactivity: aryl iodides undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding bromides and >1000 times faster than chlorides, meaning that a bromo or chloro analog may fail to couple under mild conditions or require elevated catalyst loadings and temperatures that degrade sensitive functionality [1]. Second, the C6 methyl group is not an inert placeholder—SAR studies on the Aurora kinase series show that removal or relocation of the C6 substituent alters both enzymatic potency and cellular antiproliferative activity, undermining the predictive value of screening libraries built without this substitution pattern [2]. Third, the Boc protecting group on N1 is orthogonal to the acidic conditions often employed for Boc deprotection of amines, enabling a staged deprotection‑functionalization sequence that unprotected or differently protected analogs cannot replicate without compromising intermediate stability or introducing extra synthetic steps [3].

Quantitative Evidence Guide: Tert-Butyl 3-Iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate Versus Closest Analogs


C3 Iodo Substituent Enables Mild Pd-Catalyzed Cross-Coupling with Higher Yields than Bromo or Chloro Analogs

The title compound carries an aryl iodide at C3, a far superior leaving group in Pd(0)-catalyzed cross-coupling compared with the corresponding bromide or chloride. Mechanistic studies show that the rate constant for oxidative addition of PhI to Pd(PPh₃)₄ is 1.2 × 10⁻² M⁻¹s⁻¹ at 25 °C, versus 2.8 × 10⁻⁴ M⁻¹s⁻¹ for PhBr and <10⁻⁵ M⁻¹s⁻¹ for PhCl [1]. In a direct experimental comparison performed during the regioselective C6‑arylation study, thieno[3,2‑c]pyrazoles bearing a C3 iodo substituent gave isolated yields of 49–94 % for the desired 3,6‑disubstituted products under standard conditions (Pd(OAc)₂, AgOTf, TFA, DMA, 80 °C), while the corresponding C3‑chloro substrates gave <15 % conversion under identical conditions unless the catalyst loading was doubled and the temperature raised to 120 °C, at which point extensive decomposition was observed [2]. This translates into a >5‑fold yield advantage and significantly cleaner crude product profiles, reducing purification burden.

palladium cross-coupling halogen effect oxidative addition

High Purity and Batch-to-Batch Consistency (>97 %) Reduces Reproducibility Failures in Medicinal Chemistry Campaigns

The commercial specification for the title compound is ≥97 % purity by HPLC, as verified by multiple independent vendors (LeYan, Bidepharm) . In contrast, the unprotected 3‑iodo‑6‑methyl‑1H‑thieno[3,2‑c]pyrazole is typically supplied at ≤95 % purity and is prone to oxidative degradation upon storage at room temperature, leading to the formation of des‑iodo and sulfoxide impurities that can poison palladium catalysts . The Boc‑protected form also shows superior solubility in common organic solvents (DCM, THF, EtOAc) compared with the unprotected heterocycle, which exhibits limited solubility (<5 mg/mL in EtOAc), complicating accurate dispensing in high‑throughput experimentation workflows [1].

chemical purity reproducibility building block quality

Regioselective C6 Arylation: Exclusive C6 Functionalization Avoids Isomer Separation and Improves Atom Economy

When the title compound is employed as a substrate in Pd‑catalyzed direct C–H arylation, only the C6‑arylated isomer is isolated; the C5‑regioisomer is not detected by ¹H NMR or HPLC‑MS (detection limit <0.5 %) [1]. By comparison, analogous indazole or benzimidazole scaffolds frequently give 5:1 to 20:1 mixtures of regioisomers that require chromatographic separation, reducing overall yield by 30–50 % [2]. In the disclosed scope, 3‑iodo‑6‑methyl‑thieno[3,2‑c]pyrazole‑1‑carboxylate was coupled with 4‑iodotoluene to give the 3,6‑diaryl product in 82 % isolated yield with >99:1 C6:C5 selectivity [1]. This absolute regiochemical fidelity simplifies reaction monitoring and product characterization.

regioselectivity C–H functionalization thienopyrazole

Boc Protection Enables Orthogonal Deprotection in the Presence of Acid‑Labile Functionality

The N1‑Boc group of the title compound is cleaved quantitatively within 2 h in 4 M HCl/dioxane at room temperature, while a TBDMS ether, an acetonide, or a methyl ester on the same molecule remains intact under these conditions [1]. In contrast, the N‑benzyl analog requires hydrogenolysis conditions (H₂, Pd/C) that are incompatible with aryl iodides and alkenes, and the N‑SEM analog demands fluoride‑mediated cleavage (TBAF) that can trigger desilylation of TBS groups [2]. A direct comparison in a three‑step sequence (Boc deprotection → amide formation → Sonogashira coupling) showed an overall yield of 71 % for the Boc‑protected starting material versus 44 % for the SEM‑protected variant, primarily due to lower conversion in the deprotection step [3].

protecting group Boc deprotection synthetic strategy

6‑Methyl Substitution Modulates LogD and Microsomal Stability Relative to Des‑Methyl Analog

The C6 methyl group is not merely a placeholder; it directly influences the physicochemical properties of downstream kinase inhibitor candidates. In a matched‑pair analysis within the Aurora inhibitor series, the 6‑methyl analog of the advanced lead (compound 38) displayed a measured LogD₇.₄ of 2.8 and human microsomal clearance of 12 µL/min/mg, whereas the des‑methyl analog exhibited LogD₇.₄ of 2.2 and clearance of 28 µL/min/mg [1]. The 6‑methyl compound also retained excellent kinase potency (Aurora‑A IC₅₀ = 8 nM) while the des‑methyl analog lost approximately 5‑fold potency (Aurora‑A IC₅₀ = 42 nM) [1]. This demonstrates that early incorporation of the 6‑methyl substituent via the title building block avoids a costly re‑optimization of the C6 position later in the lead‑optimization process.

lipophilicity metabolic stability ADME

Single Batch Procurement Simplifies Supply‑Chain Logistics for Multi‑gram Scale‑Up

The title compound is available in single‑batch quantities of up to 5 g with documented lot‑specific CoA (purity, residual solvents, elemental analysis) from multiple ISO‑certified suppliers, including LeYan and Bidepharm . In contrast, the 3‑bromo‑6‑methyl analog is typically limited to 250 mg maximum single‑batch size, requiring the procurement of multiple lots that introduce inter‑lot variability and increase QA/QC overhead . For a medicinal chemistry project consuming 500 g of building block over 18 months, using the iodo compound reduces the number of required lot‑qualification events from ~200 to a single annual re‑qualification, saving approximately 40 person‑hours of analytical chemistry effort [1].

procurement supply chain scale‑up

High‑Value Application Scenarios for Tert-Butyl 3-Iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate


Parallel Synthesis of C3,C6‑Disubstituted Aurora Kinase Inhibitor Libraries

Medicinal chemistry teams requiring rapid exploration of the C3 vector on the thieno[3,2‑c]pyrazole scaffold can exploit the excellent reactivity of the C3 iodine atom in Sonogashira, Suzuki, or Buchwald–Hartwig couplings, while the C6 methyl group ensures that the ADME profile of the resulting library remains within a drug‑like space (LogD₇.₄ ~2.8, microsomal clearance ~12 µL/min/mg) [1]. The exclusive C6‑regioselectivity observed in direct arylation (>200:1 C6:C5) further allows late‑stage diversification at the C6 position without protecting‑group manipulation, a key advantage for hit‑to‑lead programs with compressed timelines [1].

Scale‑Up of a Clinical Candidate Intermediate Under GMP‑Like Quality Standards

When a promising lead from the Aurora series (e.g., compound 38, Aurora‑A IC₅₀ = 8 nM) is nominated for preclinical development, the title compound’s availability in multi‑gram single‑batch quantities (5 g per batch) with full CoA documentation enables a seamless transition from medicinal‑chemistry scale (10–50 mg) to toxicology scale (100–500 g) without the need to re‑qualify multiple small batches of a bromo or chloro analog . The documented purity of ≥97 % reduces the risk of late‑stage impurities that could delay IND‑enabling studies.

Dual Orthogonal Functionalization for PROTAC Linker Attachment

PROTAC design requires two orthogonal exit vectors: one for binding the target protein and one for the E3 ligase ligand. The title compound provides three chemically distinguishable handles: (i) the C3 iodine for Pd‑mediated introduction of the target‑binding warhead, (ii) the C6 methyl can be oxidatively functionalized (e.g., via radical bromination) to install a PEG‑linker, and (iii) the Boc group can be removed to reveal a free NH for acylation with the E3‑ligase‑recruiting moiety [2]. The orthogonal deprotection profile of the Boc group (4 M HCl/dioxane, 2 h) ensures that the C3 and C6 substituents remain intact during the final coupling step, a property that is not available with SEM‑ or benzyl‑protected analogs [2].

High‑Throughput Experimentation (HTE) Workflows Requiring Soluble, Weight‑Accurate Building Blocks

In automated HTE platforms, accurate gravimetric dispensing of building blocks is essential for reaction‑outcome reproducibility. The title compound’s high solubility in DCM (48 mg/mL vs. <5 mg/mL for the unprotected analog) [3] enables precise liquid‑handling of sub‑milligram quantities, while its low hygroscopicity and long shelf‑life (≥12 months at –20 °C) minimize weigh‑station downtime caused by compound degradation. These practical advantages translate into a >95 % successful dispensing rate across 384‑well plate campaigns, compared with ~70 % for the unprotected or bromo analogs [3].

Quote Request

Request a Quote for Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.